PPI Disruption vs. Catalytic Site Inhibition
Compound 17 (PRMT5:MEP50 PPI inhibitor) operates via a distinct mechanism: it disrupts the protein-protein interaction between PRMT5 and its obligate cofactor MEP50. This contrasts sharply with first-generation inhibitors GSK3326595 and JNJ-64619178, which are competitive inhibitors targeting the SAM-binding catalytic pocket [1][2]. Molecular docking studies confirm that Compound 17 achieves this by displacing the MEP50 W54 residue from a hydrophobic pocket on the PRMT5 TIM barrel, a binding mode absent in catalytic inhibitors [3].
| Evidence Dimension | Binding Site and Mechanism of Action |
|---|---|
| Target Compound Data | Disrupts PRMT5:MEP50 protein-protein interaction |
| Comparator Or Baseline | GSK3326595: Substrate-competitive; JNJ-64619178: SAM-competitive |
| Quantified Difference | Qualitative difference in mechanism |
| Conditions | Biochemical and in silico molecular docking studies |
Why This Matters
For procurement, this distinct mechanism offers a new avenue for research into PRMT5 biology, enabling studies that are impossible with catalytic inhibitors and potentially circumventing mechanisms of resistance to first-generation agents.
- [1] Alinari, L., et al. (2022). Discovery and Biological Characterization of PRMT5:MEP50 Protein–Protein Interaction Inhibitors. Journal of Medicinal Chemistry, 65(20), 13793–13812. View Source
- [2] Krzyzanowski, A., et al. (2022). Development of Macrocyclic PRMT5–Adaptor Protein Interaction Inhibitors. Journal of Medicinal Chemistry, 65(22), 15300-15311. View Source
- [3] Engstrom, L. D., et al. (2023). MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer. Cancer Discovery, 13(11), 2412-2431. View Source
